tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
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Overview
Description
tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs₂CO₃/DMSO catalyzing the final cyclization step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batch sizes and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in treating various diseases, including cancer.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Uniqueness
tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This structure provides distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C11H12ClN3O2 |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 2-chloropyrrolo[2,3-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-9(15)13-6-8(12)14-7/h4-6H,1-3H3 |
InChI Key |
AIBZJAORWQLASF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=NC(=CN=C21)Cl |
Origin of Product |
United States |
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